molecular formula C17H11ClO2 B15063978 (E)-2-(4-Chlorostyryl)-4H-chromen-4-one

(E)-2-(4-Chlorostyryl)-4H-chromen-4-one

Cat. No.: B15063978
M. Wt: 282.7 g/mol
InChI Key: AJMJHCQXIRINSY-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-(4-Chlorostyryl)-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives It is characterized by the presence of a chlorostyryl group attached to the chromen-4-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(4-Chlorostyryl)-4H-chromen-4-one typically involves the condensation of 4-chlorobenzaldehyde with 4H-chromen-4-one under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in an organic solvent like ethanol. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of larger reaction vessels and more efficient purification techniques such as column chromatography to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(4-Chlorostyryl)-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction of the compound can lead to the formation of dihydro derivatives.

    Substitution: The chlorostyryl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones

    Reduction: Dihydro derivatives

    Substitution: Amino and thio derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of organic materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of (E)-2-(4-Chlorostyryl)-4H-chromen-4-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • (E)-4-Chlorostyrylboronic acid
  • 4-[(E)-4-Chlorostyryl]-1-benzyl-2,2-dimethyl-3-imidazoline-5-one

Uniqueness

(E)-2-(4-Chlorostyryl)-4H-chromen-4-one is unique due to its specific structural features, such as the chromen-4-one core and the chlorostyryl group. These features confer distinct chemical reactivity and potential biological activities compared to other similar compounds.

Properties

Molecular Formula

C17H11ClO2

Molecular Weight

282.7 g/mol

IUPAC Name

2-[(E)-2-(4-chlorophenyl)ethenyl]chromen-4-one

InChI

InChI=1S/C17H11ClO2/c18-13-8-5-12(6-9-13)7-10-14-11-16(19)15-3-1-2-4-17(15)20-14/h1-11H/b10-7+

InChI Key

AJMJHCQXIRINSY-JXMROGBWSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)/C=C/C3=CC=C(C=C3)Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C=CC3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.